molecular formula C8H17NO2 B15305592 Methyl 4-(isopropylamino)butanoate

Methyl 4-(isopropylamino)butanoate

Cat. No.: B15305592
M. Wt: 159.23 g/mol
InChI Key: RSJKCQHGLDSNIT-UHFFFAOYSA-N
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Description

Methyl 4-(isopropylamino)butanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C8H17NO2 and is known for its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(isopropylamino)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves the reaction of 4-(isopropylamino)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method involves the Fischer esterification of 4-(isopropylamino)butanoic acid with methanol under acidic conditions .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in the presence of a catalyst to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(isopropylamino)butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-(isopropylamino)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as its role in enzyme interactions or therapeutic applications .

Comparison with Similar Compounds

Methyl 4-(isopropylamino)butanoate can be compared with other esters like:

Uniqueness

What sets this compound apart is its specific structure, which includes an isopropylamino group. This unique feature imparts distinct chemical and biological properties, making it valuable in specialized applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 4-(propan-2-ylamino)butanoate

InChI

InChI=1S/C8H17NO2/c1-7(2)9-6-4-5-8(10)11-3/h7,9H,4-6H2,1-3H3

InChI Key

RSJKCQHGLDSNIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC(=O)OC

Origin of Product

United States

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